2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one
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Overview
Description
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a thiazole ring. This compound is part of a broader class of thiazolidine derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidinone ring . The reaction conditions generally include:
Temperature: 0-5°C during the addition of chloroacetyl chloride.
Solvent: Dry benzene or another suitable organic solvent.
Reaction Time: Several hours of refluxing to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways: It can interfere with the synthesis of essential biomolecules, thereby exerting its antimicrobial and anticancer effects
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Thiazolidine: Lacks the thiazole ring but shares the thiazolidinone core.
Thiazolidin-2,4-dione: Known for its antidiabetic properties
Uniqueness
2-Methyl-3-(1,3-thiazol-2-yl)thiazolidin-4-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
77655-29-9 |
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Molecular Formula |
C7H8N2OS2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-methyl-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-5-9(6(10)4-12-5)7-8-2-3-11-7/h2-3,5H,4H2,1H3 |
InChI Key |
MLYCUZOAWWTNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)CS1)C2=NC=CS2 |
Origin of Product |
United States |
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